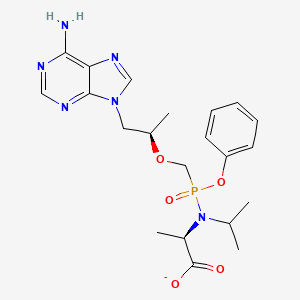

Tenofovir alafenamide (RRR) diasteroisomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tenofovir alafenamide (RRR) diastereoisomer is a stereoisomer of tenofovir alafenamide, a nucleotide reverse transcriptase inhibitor. It is primarily used as a prodrug for tenofovir, which is effective against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The diastereoisomeric form of tenofovir alafenamide is significant due to its enhanced stability and bioavailability compared to other forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tenofovir alafenamide (RRR) diastereoisomer involves several steps:

Chlorination and Amidation: The intermediate compound is subjected to chlorination followed by amidation with D-isopropyl alanine.

Column Chromatography: The resulting mixture is separated using column chromatography to obtain the pure diastereoisomer.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. The process typically involves:

Resolution of Racemic Mixtures: Using resolving agents like proline or phenylalanine to obtain diastereomeric salts.

Desaltification: Removing the salts to isolate the pure diastereoisomer.

Chemical Reactions Analysis

Types of Reactions

Tenofovir alafenamide (RRR) diastereoisomer undergoes various chemical reactions, including:

Oxidation: Conversion to tenofovir diphosphate, the active form.

Hydrolysis: Breakdown into tenofovir and other metabolites.

Common Reagents and Conditions

Oxidation: Typically involves enzymes like carboxylesterase 1.

Hydrolysis: Occurs under physiological conditions in the liver.

Major Products

Tenofovir Diphosphate: The active antiviral agent.

Tenofovir: The primary metabolite.

Scientific Research Applications

Tenofovir alafenamide (RRR) diastereoisomer has numerous applications in scientific research:

Chemistry: Used as a model compound for studying stereoisomerism and chiral separation techniques.

Biology: Investigated for its role in cellular uptake and intracellular metabolism.

Medicine: Extensively studied for its efficacy in treating HIV and HBV infections.

Industry: Utilized in the development of antiviral drugs and formulations.

Mechanism of Action

Tenofovir alafenamide (RRR) diastereoisomer exerts its effects through the following mechanisms:

Intracellular Activation: It is taken up by cells and hydrolyzed to tenofovir.

Phosphorylation: Tenofovir is phosphorylated to tenofovir diphosphate.

Inhibition of Reverse Transcriptase: Tenofovir diphosphate inhibits the reverse transcriptase enzyme, preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir with lower stability and bioavailability.

Entecavir: A nucleoside analog used for HBV treatment.

Uniqueness

Tenofovir alafenamide (RRR) diastereoisomer is unique due to its:

Enhanced Stability: Greater stability in plasma compared to tenofovir disoproxil fumarate.

Higher Bioavailability: Improved intracellular concentration of the active form.

Properties

Molecular Formula |

C21H28N6O5P- |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-propan-2-ylamino]propanoate |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)27(16(4)21(28)29)33(30,32-17-8-6-5-7-9-17)13-31-15(3)10-26-12-25-18-19(22)23-11-24-20(18)26/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,28,29)(H2,22,23,24)/p-1/t15-,16-,33?/m1/s1 |

InChI Key |

BVZYQYXOCSRTBF-NXPZBQOESA-M |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N([C@H](C)C(=O)[O-])C(C)C)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)N(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.